3-Bromo-2-methyl-2-propen-1-OL

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148283. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

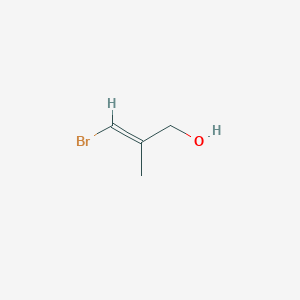

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-bromo-2-methylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZCSFMDONRPQB-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CBr)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\Br)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89089-31-6 | |

| Record name | NSC148283 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-BROMO-2-METHYL-2-PROPEN-1-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of 3-Bromo-2-methyl-2-propen-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-Bromo-2-methyl-2-propen-1-ol (C₄H₇BrO), a versatile bifunctional organic compound. Possessing both an allylic alcohol and a vinyl bromide moiety, this molecule serves as a valuable building block in organic synthesis. The definitive confirmation of its chemical structure is paramount for its effective utilization in research and development. This document outlines a multi-faceted analytical approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind the selection of specific analytical techniques, provide detailed experimental protocols, and interpret the resulting spectral data to unequivocally confirm the molecule's constitution and stereochemistry.

Introduction and Strategic Overview

The precise characterization of a chemical entity is the bedrock of all subsequent scientific investigation. For a molecule like this compound, whose utility is defined by the specific arrangement of its functional groups, an unambiguous structural assignment is non-negotiable. The molecule presents several key features for analytical interrogation: a primary alcohol, a trisubstituted double bond conferring potential E/Z isomerism, a bromine atom, a methyl group, and a methylene group.

Our strategy for elucidation is built upon a foundation of orthogonal and complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data create a self-validating system that confirms the final structure with high confidence.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the presence and number of bromine atoms through isotopic pattern analysis.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present, primarily the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D): To establish the precise carbon-hydrogen framework, define the connectivity between atoms, and confirm the stereochemistry of the double bond.

The logical workflow for this process is designed to move from broad, elemental information to detailed atomic connectivity.

An In-depth Technical Guide to (E)-3-bromo-2-methylprop-2-en-1-ol: Synthesis, Characterization, and Applications

Foreword

(E)-3-bromo-2-methylprop-2-en-1-ol is a versatile bifunctional molecule that has garnered significant interest in the field of organic synthesis, particularly as a key building block in the total synthesis of complex natural products. Its unique structure, featuring a primary alcohol, a vinyl bromide, and a methyl-substituted double bond, offers a rich platform for a variety of chemical transformations. This guide provides an in-depth technical overview of its nomenclature, synthesis, spectroscopic characterization, and known applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

The compound of interest is systematically named (E)-3-bromo-2-methylprop-2-en-1-ol according to IUPAC nomenclature. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides.

Synonyms:

-

3-Bromo-2-methyl-2-propen-1-ol[1]

-

(E)-3-Bromo-2-methyl-2-propen-1-ol[1]

-

(2E)-3-Bromo-2-methyl-2-propen-1-ol[2]

Molecular Formula: C₄H₇BrO[1][2]

Molecular Weight: 151.00 g/mol [1]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectral properties is paramount for its application in synthesis and for quality control.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 151.00 g/mol | [1] |

| Molecular Formula | C₄H₇BrO | [1][2] |

| XlogP (predicted) | 1.2 | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and vinyl protons. The hydroxyl proton signal may be broad and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide key information about the carbon skeleton. The sp² hybridized carbons of the double bond will appear in the downfield region (typically 100-150 ppm), with the carbon attached to the bromine atom being further downfield. The sp³ hybridized carbons of the methyl and methylene groups will be found in the upfield region.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group. A sharp peak around 1650 cm⁻¹ would indicate the C=C stretching of the alkene. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis of (E)-3-bromo-2-methylprop-2-en-1-ol

The most commonly cited method for the synthesis of (E)-3-bromo-2-methylprop-2-en-1-ol is the reduction of the corresponding α,β-unsaturated ester, methyl (E)-3-bromo-2-methyl-2-propenoate.

Synthetic Scheme

Caption: Synthesis of (E)-3-bromo-2-methylprop-2-en-1-ol via reduction of the corresponding ester.

Detailed Experimental Protocol

This protocol is adapted from methodologies reported for similar reductions.

Materials:

-

Methyl (E)-3-bromo-2-methyl-2-propenoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: A solution of methyl (E)-3-bromo-2-methyl-2-propenoate in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C using an ice bath.

-

Addition of Reducing Agent: A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the stirred solution of the ester at 0 °C. The addition rate should be controlled to maintain the temperature below 5 °C.

-

Causality: The slow, dropwise addition of the potent reducing agent LiAlH₄ at low temperature is crucial to control the highly exothermic reaction and prevent side reactions, such as over-reduction or decomposition of the starting material and product. Diethyl ether is a common solvent for LiAlH₄ reductions due to its inertness and ability to solubilize the reagent.

-

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water, while maintaining the temperature at 0 °C. The resulting mixture is stirred for 30 minutes at room temperature. The solids are removed by filtration, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

Causality: The specific quenching procedure (Fieser work-up) is designed to safely decompose the excess LiAlH₄ and the aluminum salts into a granular precipitate that is easily filterable, simplifying the purification process.

-

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Reactivity and Applications in Organic Synthesis

(E)-3-bromo-2-methylprop-2-en-1-ol is a valuable intermediate in organic synthesis due to the presence of multiple reactive sites. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution. The vinyl bromide functionality is particularly useful for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds.

Role in the Total Synthesis of Natural Products

(E)-3-bromo-2-methylprop-2-en-1-ol has been utilized as a key building block in the stereoselective and enantioselective synthesis of biologically active natural products, including:

-

Omuralide and 7-epi-omuralide: These are potent and specific inhibitors of the 20S proteasome, a key target in cancer therapy.

-

Lactacystin: This is another highly specific proteasome inhibitor with significant neurotrophic activity.

The use of (E)-3-bromo-2-methylprop-2-en-1-ol in these syntheses highlights its importance in constructing complex molecular architectures with high stereochemical control.

Biological Activity and Drug Development Potential

Currently, there is limited publicly available information on the specific biological activity of (E)-3-bromo-2-methylprop-2-en-1-ol itself. However, the broader class of brominated organic compounds is known to exhibit a wide range of biological activities, including antimicrobial, and anticancer properties. The presence of the bromine atom can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability.

Given its role as a precursor to potent proteasome inhibitors, it is conceivable that (E)-3-bromo-2-methylprop-2-en-1-ol or its derivatives could possess interesting biological profiles. Further investigation into its pharmacological properties is warranted.

Safety and Handling

(E)-3-bromo-2-methylprop-2-en-1-ol is classified as toxic if swallowed and causes serious eye irritation.[1]

GHS Hazard Statements:

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

(E)-3-bromo-2-methylprop-2-en-1-ol is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the construction of complex molecules, particularly in the context of natural product synthesis and drug discovery. While its own biological activity is not yet well-defined, its successful application in the synthesis of potent proteasome inhibitors underscores its significance for the drug development community. As with all reactive chemical intermediates, proper safety precautions must be observed during its handling and use.

References

-

PubChem. (E)-3-bromo-2-methylprop-2-en-1-ol. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-2-methyl-2-propen-1-ol (CAS 89089-31-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-2-methyl-2-propen-1-ol, a halogenated allylic alcohol with potential as a versatile building block in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines established chemical principles with available data to offer a robust resource for researchers.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound, with CAS number 89089-31-6, is a functionalized organic molecule that exists as a mixture of (E) and (Z) isomers.[1][2] Its structure incorporates a primary alcohol and a vinyl bromide moiety, making it a bifunctional reagent with distinct reactive sites.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89089-31-6 | [1][2] |

| Molecular Formula | C₄H₇BrO | [1] |

| Molecular Weight | 151.00 g/mol | [3] |

| Appearance | Clear oily liquid | [1] |

| Purity | Typically ≥97% | [1] |

| Isomeric Form | E/Z Mixture | [1][2] |

| Storage | Room temperature, in a well-sealed container | [1] |

Part 2: Proposed Synthesis Pathway

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient route is the allylic bromination of 2-methyl-2-propen-1-ol. This reaction selectively introduces a bromine atom at the allylic position. The use of N-Bromosuccinimide (NBS) is a standard and effective method for such transformations, as it provides a low concentration of bromine, minimizing the competing electrophilic addition to the double bond.

Diagram of Proposed Synthesis

Caption: Proposed synthesis of this compound via allylic bromination.

Experimental Protocol (Proposed)

Objective: To synthesize this compound via the allylic bromination of 2-methyl-2-propen-1-ol.

Materials:

-

2-Methyl-2-propen-1-ol

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Radical initiator (e.g., benzoyl peroxide) or a UV lamp

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration setup

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2-methyl-2-propen-1-ol (1.0 eq.) in anhydrous carbon tetrachloride.

-

Addition of Reagent: Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) to the solution. Alternatively, the flask can be irradiated with a UV lamp.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide byproduct, which will float on the solvent surface.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield this compound.

Causality: The choice of NBS is critical to maintain a low concentration of Br₂ and HBr, which suppresses the electrophilic addition of bromine across the double bond, favoring the desired allylic substitution pathway.

Part 3: Reactivity and Potential Applications in Drug Development

The bifunctional nature of this compound makes it a valuable intermediate.

-

Primary Alcohol: The hydroxyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be a site for esterification or etherification, allowing for the introduction of various functional groups.

-

Vinyl Bromide: The carbon-bromine bond is susceptible to nucleophilic substitution, although this is generally less reactive than in saturated alkyl halides. More significantly, it is a key functional group for cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of carbon-carbon bonds and the synthesis of more complex molecular architectures.

In Drug Development:

Halogenated organic compounds are prevalent in pharmaceuticals. The vinyl bromide moiety can act as a bioisostere for other groups or be a site for metabolic activity. While no specific applications for this compound in drug development have been documented, its structural motifs are present in various biologically active molecules. For instance, brominated compounds are found in a wide array of marine natural products with diverse biological activities.[3] The ability to use this compound in cross-coupling reactions allows for its incorporation into larger scaffolds, a common strategy in the synthesis of novel drug candidates.

Part 4: Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for this compound is readily available. The following are predicted values based on its structure.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | **Predicted Chemical Shift (ppm) or Wavenumber (cm⁻¹) ** | Assignment |

| ¹H NMR (CDCl₃) | ~ 6.0 - 6.5 | =CHBr (vinyl proton) |

| ~ 4.1 - 4.3 | -CH₂OH (allylic protons) | |

| ~ 1.8 - 2.0 | -CH₃ (methyl protons) | |

| ~ 1.5 - 2.5 | -OH (broad singlet) | |

| ¹³C NMR (CDCl₃) | ~ 135 - 140 | C=C(Br) (quaternary carbon) |

| ~ 115 - 120 | =CHBr (vinyl carbon) | |

| ~ 65 - 70 | -CH₂OH (allylic carbon) | |

| ~ 15 - 20 | -CH₃ (methyl carbon) | |

| IR (thin film) | ~ 3300 - 3400 (broad) | O-H stretch (alcohol) |

| ~ 3050 - 3100 | =C-H stretch (vinyl) | |

| ~ 2850 - 2960 | C-H stretch (alkyl) | |

| ~ 1640 - 1660 | C=C stretch (alkene) | |

| ~ 1000 - 1200 | C-O stretch (primary alcohol) | |

| ~ 550 - 650 | C-Br stretch |

Part 5: Safety and Handling

GHS Hazard Information:

-

Pictograms: Danger

-

Hazard Statements:

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

References

- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 3-Bromo-2-(bromomethyl)propan-1-ol: A Technical Guide.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- BOC Sciences. (n.d.). This compound(E/Z Mixture) CAS NO.89089-31-6.

-

Pharmaffiliates. (n.d.). Chemical Name : this compound (E/Z Mixture). Retrieved from [Link]

-

Let's chemistry. (2019, December 30). Allyl Bromide preparation. How to do and how not to do alcohol bromination. Part 1 [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

-

Master Organic Chemistry. (2013, December 2). Allylic Bromination With Allylic Rearrangement. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-methylpropan-1-ol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction. Retrieved from [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

Pearson+. (n.d.). Identify the three products formed when 2-bromo-2-methylpropane is dissolved in a mixture of 80% ethanol and 20% water. Retrieved from [Link].

-

PubMed Central. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

-

Scribd. (n.d.). NMR and Analyisis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ... is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Retrieved from [Link]

-

MDPI. (2023, April 3). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

-

PubMed. (2023, April 3). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Preparation of Alcohols - Substitution, Addition, and Grignard Reactions. Retrieved from [Link]

-

YouTube. (2022, March 15). Preparation of Alcohols via Substitution and Addition. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activity of isoprenoid bisphosphonates. Retrieved from [Link]

-

LookChem. (n.d.). 3-Bromo-2-methylpropene. Retrieved from [Link]

-

Shaalaa.com. (n.d.). Write the Structure of 3-bromo-2-methylprop-1-ene. Retrieved from [Link]

-

Pearson+. (n.d.). Show how you can synthesize 3-bromo-2-methylbut-1-ene using 2-met.... Retrieved from [Link]...

Sources

- 1. youtube.com [youtube.com]

- 2. (R)-(-)-3-BROMO-2-METHYL-1-PROPANOL(93381-28-3) 1H NMR spectrum [chemicalbook.com]

- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C4H7BrO | CID 6371571 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Reactivity of 3-Bromo-2-methyl-2-propen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methyl-2-propen-1-ol is a versatile bifunctional organic building block possessing both a vinyl bromide and an allyl alcohol moiety. This unique structural combination allows for orthogonal reactivity, making it a valuable precursor in the synthesis of complex molecules for the pharmaceutical and materials science industries. This guide provides an in-depth analysis of its synthesis, spectroscopic identity, and the distinct reactivity profiles of its vinyl bromide and allyl alcohol functionalities. Key transformations, including palladium-catalyzed cross-coupling reactions and derivatizations of the allyl alcohol, are discussed with a focus on mechanistic principles and practical experimental considerations.

Introduction and Structural Clarification

This compound, with CAS number 89089-31-6, is a structurally interesting molecule that contains two highly valuable functional groups within a compact four-carbon frame.[1] Its IUPAC name unambiguously defines its structure as HO-CH₂-C(CH₃)=CH-Br.

It is critical to distinguish the functionalities present:

-

Vinyl Bromide: The C(sp²)-Br bond is characteristic of a vinyl halide. This group is a cornerstone of modern organic synthesis, primarily serving as an electrophilic partner in a wide array of transition-metal-catalyzed cross-coupling reactions.[2][3]

-

Allyl Alcohol: The C=C-C-OH subunit defines it as an allyl alcohol. The hydroxyl group can undergo a range of transformations, including oxidation and nucleophilic substitution, often catalyzed by Lewis or Brønsted acids.[4]

The topic of this guide, "Reactivity of the allyl bromide moiety in this compound," contains a common misnomer. This molecule does not contain an allyl bromide (C=C-C-Br) moiety. This guide will, therefore, address the rich and distinct chemistry of the two actual functional groups present: the vinyl bromide and the allyl alcohol.

Synthesis and Spectroscopic Characterization

While a detailed, peer-reviewed synthesis for this compound is not extensively documented in top-tier journals, analogous preparations provide a reliable synthetic blueprint. A plausible and effective route is the controlled bromination of 2-methyl-2-propen-1-ol or related propargyl alcohols. For instance, the synthesis of the similar 2,3-dibromo-2-propen-1-ol is achieved by reacting 2-propyn-1-ol with elemental bromine at low temperatures.[5]

Spectroscopic Data (Predicted): Characterization of the molecule would rely on standard spectroscopic methods.

-

¹H NMR: Protons on the hydroxymethyl group (-CH₂OH) would appear as a singlet or doublet. The vinylic proton (-CHBr) would resonate further downfield as a singlet or quartet depending on coupling with the methyl group. The methyl protons (-CH₃) would appear as a singlet. The hydroxyl proton (-OH) would be a broad singlet.

-

¹³C NMR: Four distinct signals would be expected, corresponding to the hydroxymethyl carbon, the two sp² carbons of the double bond, and the methyl carbon.

-

IR Spectroscopy: Key stretches would include a broad O-H band (~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), a C=C stretch (~1650 cm⁻¹), and a C-Br stretch (~500-600 cm⁻¹).

Reactivity Profile I: The Vinyl Bromide Moiety

The C(sp²)-Br bond is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis. Vinyl bromides are often preferred substrates as they offer a good balance of reactivity and stability compared to the more reactive iodides and less reactive chlorides.[6]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to modern drug discovery and development, allowing for the modular construction of complex molecular scaffolds.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most widely used C-C bond-forming reactions.[7][8][9] The reaction of this compound with a boronic acid (R-B(OH)₂) would yield a substituted allyl alcohol.

-

Mechanism: The catalytic cycle involves three key steps: (1) Oxidative addition of the vinyl bromide to a Pd(0) catalyst, (2) Transmetalation of the 'R' group from the activated boronic acid to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7][10]

-

Causality of Reagent Choice: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂), a phosphine ligand to stabilize the catalyst, and a base are required.[8][10] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid to facilitate transmetalation.[10]

The Heck reaction couples the vinyl bromide with an alkene to form a new, more substituted alkene.[11][12][13] This provides a powerful method for elaborating the carbon skeleton.

-

Regioselectivity: With vinyl bromides, the Heck reaction can lead to the formation of 1,3-dienes.[13] The regioselectivity of the addition to the alkene partner can often be controlled by the choice of ligands and reaction conditions.[14]

-

Recent Advances: Visible-light-driven Heck reactions have emerged, allowing for milder reaction conditions and proceeding through a radical pathway.[11]

This reaction forms a C(sp²)-C(sp) bond by coupling the vinyl bromide with a terminal alkyne.[6][15][16][17] It is an indispensable tool for synthesizing conjugated enynes, which are precursors to many complex natural products and functional materials.

-

Catalyst System: The classic Sonogashira coupling employs a dual catalyst system: a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst.[6][15][17] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.

-

Copper-Free Variants: To avoid issues with copper contamination, especially in pharmaceutical synthesis, copper-free protocols have been developed.[6] These often require a different choice of base or solvent to proceed efficiently.

The table below summarizes typical conditions for these key coupling reactions.

| Reaction | Catalyst / Precatalyst | Ligand | Base | Solvent | Typical Temp. | Ref. |

| Suzuki | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, PCy₃, SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane, DMF | 80-110 °C | [7][8] |

| Heck | Pd(OAc)₂, Palladacycles | P(o-tol)₃, dppp | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 °C | [12][14] |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Dipea | THF, DMF | Room Temp - 60 °C | [6][15] |

Reactivity Profile II: The Allyl Alcohol Moiety

The allyl alcohol group offers a complementary set of reactive pathways that can be accessed orthogonally to the vinyl bromide.

Oxidation of the Primary Alcohol

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.

-

To Aldehyde: Mild conditions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) would selectively oxidize the alcohol to 3-bromo-2-methyl-2-propenal.

-

To Carboxylic Acid: Stronger oxidizing agents, such as chromic acid (generated in situ from a dichromate salt and acid) or potassium permanganate (KMnO₄), will oxidize the primary alcohol directly to the carboxylic acid, 3-bromo-2-methyl-2-propenoic acid.[18]

Nucleophilic Substitution of the Hydroxyl Group

While direct substitution of an alcohol's hydroxyl group is difficult due to its poor leaving group nature (OH⁻), it can be achieved under acidic conditions.[4]

-

Mechanism (SN1-type): In the presence of a Lewis acid (e.g., AgOTf, Zn(OTf)₂) or a strong Brønsted acid, the hydroxyl group is protonated or coordinated, transforming it into a good leaving group (H₂O).[4] Departure of water generates a resonance-stabilized allylic carbocation. Nucleophilic attack can then occur at either end of the allyl system, potentially leading to a mixture of regioisomers (SN1 and SN1' products). The methyl group at the C2 position would sterically and electronically favor the formation of a tertiary carbocation, influencing the regiochemical outcome.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling of the title compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.04 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene and Water (e.g., 4:1 v/v)

-

Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Add this compound and the arylboronic acid.

-

Add the degassed toluene/water solvent mixture via cannula.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Diagram 1: Competing Reactivity Pathways

This diagram illustrates the orthogonal reactivity of the vinyl bromide and allyl alcohol moieties present in this compound.

Caption: Orthogonal reactivity of this compound.

Diagram 2: Experimental Workflow for Suzuki Coupling

This diagram outlines the key steps in performing a Suzuki-Miyaura cross-coupling reaction.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 3. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. WO2019067883A1 - Synthesis and prepapration of 2, 3-dibromo-2-propen-1-ol - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. pcliv.ac.uk [pcliv.ac.uk]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Pivotal Role of the Hydroxyl Group in the Reactivity of 3-Bromo-2-methyl-2-propen-1-ol: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the chemical behavior of 3-Bromo-2-methyl-2-propen-1-ol, with a specific focus on the directive and participatory role of its primary allylic hydroxyl group. While this molecule is a versatile synthetic intermediate, its reaction pathways are intricately governed by the interplay of the hydroxyl moiety with the adjacent vinyl bromide and methyl substituents. This document will explore the electronic and steric factors influencing the reactivity of the hydroxyl group and the molecule as a whole. Key transformations, including oxidation, esterification, and etherification, will be discussed, supported by mechanistic insights and established protocols adapted for this specific substrate. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of this functionalized allylic alcohol.

Introduction: Unveiling the Chemical Personality of this compound

This compound is a halogenated allylic alcohol with a unique convergence of functional groups that dictate its reactivity.[1] The primary hydroxyl group, situated on an sp³-hybridized carbon adjacent to a carbon-carbon double bond, is the principal site for a variety of chemical transformations. Its reactivity is significantly modulated by the electronic and steric influences of the vinyl bromide and the methyl group. Understanding these intramolecular interactions is paramount to predicting and controlling the outcomes of reactions involving this versatile building block.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇BrO | |

| Molecular Weight | 151.00 g/mol | |

| IUPAC Name | (2E)-3-bromo-2-methylprop-2-en-1-ol | |

| CAS Number | 84695-29-4 | |

| Appearance | Not specified (likely a liquid) | Inferred |

| Boiling Point | Not specified | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

The Directing Influence of the Hydroxyl Group: A Mechanistic Perspective

The hydroxyl group is the focal point of reactivity in this compound, primarily due to the nucleophilicity of the oxygen atom and the ability of the O-H bond to undergo cleavage. The allylic nature of the alcohol introduces additional layers of complexity and reactivity, including the potential for Sₙ1 and Sₙ2 reactions at the C1 position.

Electronic Effects at Play

The vinyl bromide moiety exerts a significant electron-withdrawing inductive effect (-I) due to the high electronegativity of the bromine atom. This effect can decrease the electron density on the double bond and, to a lesser extent, on the allylic carbon bearing the hydroxyl group. Conversely, the bromine atom can exhibit a +M (mesomeric) effect by donating a lone pair of electrons to the π-system, although this is generally weaker than its inductive effect. The methyl group, being electron-donating (+I), slightly increases the electron density on the double bond.

This electronic interplay influences the acidity of the hydroxyl proton and the nucleophilicity of the oxygen. The electron-withdrawing nature of the bromine can render the hydroxyl proton more acidic compared to a simple allylic alcohol.

Steric Considerations

The methyl group at the C2 position introduces steric hindrance around the double bond and the allylic carbon. This steric bulk can influence the approach of reagents, potentially favoring reactions at the less hindered hydroxyl group or influencing the stereochemical outcome of reactions at the double bond.

Key Reactions Centered on the Hydroxyl Group

The hydroxyl group of this compound is a gateway to a variety of functional group transformations, making it a valuable precursor in multi-step syntheses.

Oxidation: From Alcohol to Aldehyde and Carboxylic Acid

The primary alcohol functionality can be selectively oxidized to either the corresponding aldehyde, 3-bromo-2-methyl-2-propenal, or further to the carboxylic acid, 3-bromo-2-methyl-2-propenoic acid. The choice of oxidizing agent and reaction conditions is crucial to control the extent of oxidation.

-

To the Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly employed for the selective oxidation of allylic alcohols.[2]

-

To the Carboxylic Acid: Stronger oxidizing agents, or a two-step one-pot protocol, can effect the conversion to the carboxylic acid. A copper-catalyzed aerobic oxidation followed by a Lindgren oxidation using sodium chlorite is an effective method for oxidizing allylic alcohols to their corresponding carboxylic acids.[3][4]

Caption: Oxidation pathways of the hydroxyl group.

This protocol is adapted from established procedures for the oxidation of allylic alcohols.[2]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane or chloroform.

-

Reagent Addition: Add activated manganese dioxide (5-10 eq) to the solution. The large excess is typical for MnO₂ oxidations.

-

Reaction Monitoring: Stir the suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Esterification: Synthesis of Allylic Esters

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding allylic esters. These esters are valuable intermediates in organic synthesis.

-

Fischer Esterification: This acid-catalyzed equilibrium reaction with a carboxylic acid requires the removal of water to drive the reaction to completion, often achieved by azeotropic distillation.[5]

-

Acylation with Acid Chlorides or Anhydrides: This is a more reactive and generally irreversible method, often carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the liberated acid.

Caption: General workflow for esterification.

This protocol provides a general method for the acylation of the hydroxyl group.

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a flask equipped with a magnetic stirrer, add a base such as pyridine or triethylamine (1.5 eq).

-

Reagent Addition: Cool the mixture in an ice bath and add acetic anhydride (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting ester can be purified by column chromatography.

Etherification: Formation of Allylic Ethers

The synthesis of allylic ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form the more nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.

Caption: Williamson ether synthesis pathway.

This protocol outlines a general procedure for the synthesis of an allylic ether.

-

Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension in an ice bath.

-

Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Stir the mixture at room temperature until hydrogen evolution ceases.

-

Alkyl Halide Addition: Add the desired alkyl halide (1.1 eq) to the freshly prepared alkoxide solution.

-

Reaction: Heat the reaction mixture to reflux and monitor by TLC.

-

Work-up: After completion, cool the reaction to room temperature and cautiously quench with water. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ether by column chromatography.

Interplay with the Vinyl Bromide: Competing Reaction Pathways

While the hydroxyl group is a primary site of reactivity, the presence of the vinyl bromide and the allylic system as a whole allows for competing reaction pathways.

Nucleophilic Substitution at C1 (Allylic Position)

The C1 carbon is susceptible to nucleophilic attack, particularly under conditions that favor Sₙ1 or Sₙ2 reactions. In acidic media, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a resonance-stabilized allylic carbocation. This cation can then be attacked by a nucleophile at either the C1 or C3 position. The presence of the electron-withdrawing bromine on the double bond can influence the stability and reactivity of this carbocation.

Reactions at the Double Bond

The carbon-carbon double bond can undergo electrophilic addition reactions. However, the electron-withdrawing nature of the adjacent bromine atom may deactivate the double bond towards some electrophiles. The hydroxyl group can also play a directing role in such reactions, for instance, in directed epoxidations.

Applications in Drug Discovery and Development

The "magic methyl" effect, where the introduction of a methyl group can significantly enhance the pharmacological properties of a molecule, is a well-established concept in drug design.[6] The methyl group in this compound can influence the molecule's binding affinity to biological targets through steric and hydrophobic interactions. Furthermore, the versatile reactivity of the hydroxyl group allows for the facile introduction of various pharmacophores, making this compound a potentially valuable scaffold in the synthesis of novel therapeutic agents. The bromo-substituent can also be a site for further functionalization, for example, through cross-coupling reactions.

Conclusion

The hydroxyl group in this compound is the cornerstone of its chemical reactivity, serving as a versatile handle for a multitude of synthetic transformations. Its behavior is finely tuned by the electronic and steric interplay with the neighboring vinyl bromide and methyl groups. A thorough understanding of these dynamics is essential for harnessing the full synthetic potential of this molecule in the fields of organic synthesis, materials science, and drug discovery. The protocols and mechanistic discussions presented in this guide provide a framework for the strategic utilization of this compound in the development of novel chemical entities.

References

-

Stark, T. D., et al. (2015). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 51(75), 14210-14213. [Link]

-

Harding, K. E., et al. (1978). Selective oxidation of allylic alcohols with chromic acid. The Journal of Organic Chemistry, 43(20), 3974-3976. [Link]

-

Stark, T. D., et al. (2015). ChemInform Abstract: Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids. ChemInform, 46(50). [Link]

-

Zhao, M., et al. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)₃/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Tetrahedron Letters, 52(23), 2975-2978. [Link]

-

Zhang, P., et al. (2012). Ni- and Pd-Catalyzed Synthesis of Substituted and Functionalized Allylic Boronates. Organic Letters, 14(6), 1363-1365. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6371571, this compound. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 535500, 3-Bromo-2-methylpropan-1-ol. [Link]

-

Organic Letters - ACS Publications. [Link]

-

Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]

-

An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. Molecules. [Link]

-

Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Molecules. [Link]

-

Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Journal of the American Chemical Society. [Link]

-

Substituted arene synthesis by allylic substitution or allylation. Organic Chemistry Portal. [Link]

-

(E)-3-BroMo-2-Methyl-2-propen-1-ol. LookChem. [Link]

-

Recent advances in oxidative allylic C–H functionalization via group IX-metal catalysis. Chemical Communications. [Link]

-

Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. ResearchGate. [Link]

-

Ni- and Pd-Catalyzed Synthesis of Substituted and Functionalized Allylic Boronates. ACS Publications. [Link]

-

What is the reaction mechanism of (S)-3-bromo-2-methylpentane with NaSH? Quora. [Link]

-

Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society. [Link]

-

Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Chemistry Stack Exchange. [Link]

-

Haloalkanes and Haloarenes. NCERT. [Link]

- Synthesis and prepapration of 2, 3-dibromo-2-propen-1-ol.

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

-

The SN1 Reaction. Chemistry LibreTexts. [Link]

-

Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. YouTube. [Link]

-

Principles of early drug discovery. Journal of Postgraduate Medicine. [Link]

-

Wikipedia:WikiProject Pharmacology/Article alerts/Archive 2. Wikipedia. [Link]

Sources

- 1. This compound | C4H7BrO | CID 6371571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Navigating the Stereochemical Landscape of 3-Bromo-2-methyl-2-propen-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methyl-2-propen-1-ol, a halogenated allylic alcohol, presents a compelling case study in stereochemistry, primarily centered around the geometric isomerism of its carbon-carbon double bond. This guide provides a comprehensive technical overview of the stereochemical aspects of this molecule, including the assignment of (E) and (Z) configurations based on the Cahn-Ingold-Prelog (CIP) priority rules. Furthermore, we delve into potential stereoselective synthetic strategies for accessing each isomer and discuss analytical techniques for their separation and characterization. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering insights into the controlled synthesis and analysis of specific stereoisomers of this versatile building block.

Introduction: The Significance of Stereoisomerism

In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Stereoisomers, molecules with the same molecular formula and connectivity but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. For this compound, the presence of a trisubstituted double bond gives rise to two geometric isomers: (E)-3-bromo-2-methyl-2-propen-1-ol and (Z)-3-bromo-2-methyl-2-propen-1-ol. The ability to selectively synthesize and characterize each of these isomers is crucial for harnessing their unique chemical reactivity and potential biological activity in a controlled manner.

Deciphering the Stereochemistry: E/Z Isomerism and the Cahn-Ingold-Prelog Rules

The designation of this compound as either (E) or (Z) is determined by the application of the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on the C2 and C3 carbons of the double bond.

Assigning Priorities: A Step-by-Step Application of the CIP Rules

The CIP rules assign priority to substituents based on the atomic number of the atoms directly attached to the double bond carbons. Higher atomic numbers receive higher priority.[1]

At Carbon 2 (C2):

-

Substituent 1: Methyl group (-CH₃). The atom directly attached is Carbon (C), with an atomic number of 6.

-

Substituent 2: Hydroxymethyl group (-CH₂OH). The atom directly attached is Carbon (C), with an atomic number of 6.

Since there is a tie, we move to the next atoms in the chain. For the methyl group, the next atoms are three hydrogens (H, H, H). For the hydroxymethyl group, the next atoms are one oxygen and two hydrogens (O, H, H). Oxygen (atomic number 8) has a higher atomic number than hydrogen (atomic number 1). Therefore, the -CH₂OH group has higher priority than the -CH₃ group at C2.

At Carbon 3 (C3):

-

Substituent 1: Bromine atom (-Br). The atom directly attached is Bromine (Br), with an atomic number of 35.

-

Substituent 2: Hydrogen atom (-H). The atom directly attached is Hydrogen (H), with an atomic number of 1.

Here, Bromine has a higher priority than Hydrogen.

The (E) and (Z) Configurations

-

(Z)-Isomer (Zusammen - together): The isomer where the two higher priority groups (-CH₂OH at C2 and -Br at C3) are on the same side of the double bond.

-

(E)-Isomer (Entgegen - opposite): The isomer where the two higher priority groups (-CH₂OH at C2 and -Br at C3) are on opposite sides of the double bond.

Below is a visual representation of this assignment process.

Stereoselective Synthesis Strategies

Achieving a high degree of stereoselectivity in the synthesis of either the (E) or (Z) isomer is a key challenge in organic synthesis. While a mixture of isomers is often obtained, specific methodologies can be employed to favor the formation of one over the other.

Synthesis of (E)-3-Bromo-2-methyl-2-propen-1-ol

The (E)-isomer is often the thermodynamically more stable product and can be synthesized through various routes. One common approach involves the reduction of the corresponding (E)-α,β-unsaturated ester or acid.

Experimental Protocol: Reduction of (E)-methyl-3-bromo-2-methyl-2-propenoate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Addition of Ester: Dissolve (E)-methyl-3-bromo-2-methyl-2-propenoate (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Extraction: Filter the resulting white precipitate and wash it thoroughly with diethyl ether. Combine the organic filtrates and wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (E)-3-bromo-2-methyl-2-propen-1-ol. Further purification can be achieved by column chromatography on silica gel.

Towards the Synthesis of (Z)-3-Bromo-2-methyl-2-propen-1-ol

Conceptual Protocol: Bromoboration of a Protected Propargyl Alcohol Derivative

A highly stereoselective synthesis of (Z)-trisubstituted alkenes has been achieved through the bromoboration of propyne.[2] This methodology could potentially be adapted for the synthesis of the (Z)-isomer of this compound by using a protected form of 2-methyl-2-propyn-1-ol as the starting material.

-

Protection: The hydroxyl group of 2-methyl-2-propyn-1-ol would first need to be protected with a suitable protecting group (e.g., a silyl ether) to prevent interference with the bromoboration reagents.

-

Bromoboration: The protected alkyne would then be subjected to syn-bromoboration using a reagent like BBr₃, which has been shown to add across the triple bond with high (Z)-selectivity.[2]

-

Workup and Deprotection: Subsequent workup and removal of the protecting group would yield the desired (Z)-3-bromo-2-methyl-2-propen-1-ol.

Further research and experimental validation are required to optimize this proposed synthetic route.

Separation and Characterization of (E) and (Z) Isomers

When a synthesis yields a mixture of (E) and (Z) isomers, their separation is essential for studying their individual properties. Several chromatographic techniques can be employed for this purpose.

Separation Techniques

-

Column Chromatography: For laboratory-scale separations, column chromatography on silica gel can sometimes be effective, although the polarity difference between the two isomers may be small.

-

Gas Chromatography (GC): Due to the volatility of this compound, gas chromatography is a powerful analytical and preparative technique. The use of serially connected columns with different polarities can enhance the separation of geometric isomers.

-

Silver Ion Chromatography: A specialized technique involves the use of an ion-exchange medium impregnated with silver ions. The π-electrons of the double bond interact with the silver ions, and this interaction can differ between the (E) and (Z) isomers, allowing for their separation.

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of the (E) and (Z) isomers of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Disclaimer: The following NMR data are predicted values based on empirical rules and computational models. Actual experimental values may vary.

| Isomer | Proton (¹H) | Predicted δ (ppm) | Carbon (¹³C) | Predicted δ (ppm) |

| (E)-isomer | H on C3 | ~6.2 - 6.5 | C1 (-CH₂OH) | ~65 - 70 |

| H on C1 (-CH₂OH) | ~4.1 - 4.3 | C2 | ~135 - 140 | |

| H on -OH | Variable | C3 | ~105 - 110 | |

| H on -CH₃ | ~1.8 - 2.0 | C4 (-CH₃) | ~15 - 20 | |

| (Z)-isomer | H on C3 | ~6.0 - 6.3 | C1 (-CH₂OH) | ~63 - 68 |

| H on C1 (-CH₂OH) | ~4.2 - 4.4 | C2 | ~133 - 138 | |

| H on -OH | Variable | C3 | ~107 - 112 | |

| H on -CH₃ | ~1.9 - 2.1 | C4 (-CH₃) | ~20 - 25 |

Key Differentiating Features:

-

¹H NMR: The chemical shift of the vinylic proton on C3 is expected to be slightly different between the two isomers due to the through-space anisotropic effects of the substituents on the other side of the double bond. Similarly, the chemical shifts of the methyl and hydroxymethyl protons will be influenced by their proximity to either the bromine atom or the vinylic hydrogen.

-

¹³C NMR: The chemical shifts of the olefinic carbons (C2 and C3) and the allylic carbons (C1 and the methyl carbon) are expected to show small but distinct differences between the (E) and (Z) isomers. It is important to note that the prediction of ¹³C NMR shifts for carbons attached to heavy atoms like bromine can be subject to larger errors due to "heavy-atom effects".[3]

Conclusion

The stereochemistry of this compound, specifically its (E) and (Z) isomerism, is a critical aspect that dictates its chemical behavior and potential applications. A thorough understanding of the Cahn-Ingold-Prelog priority rules allows for the unambiguous assignment of each isomer. While the synthesis of the (E)-isomer is more straightforward, stereoselective methods for obtaining the (Z)-isomer are conceptually feasible and warrant further investigation. The ability to separate and definitively characterize each isomer, primarily through NMR spectroscopy, is fundamental for any research or development endeavor involving this compound. This guide provides a foundational framework for scientists to approach the synthesis, separation, and analysis of the stereoisomers of this compound with a higher degree of control and understanding.

References

-

Cahn, R. S.; Ingold, C. K.; Prelog, V. Specification of Molecular Chirality. Angewandte Chemie International Edition in English1966 , 5 (4), 385–415. [Link]

-

Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; John Wiley & Sons, 1994. [Link]

-

PubChem. (E)-3-bromo-2-methylprop-2-en-1-ol. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. This compound (E/Z Mixture). [Link]

-

LookChem. (E)-3-BroMo-2-Methyl-2-propen-1-ol. [Link]

-

Wikipedia. Cahn–Ingold–Prelog priority rules. [Link]

- Google Patents.

-

Wang, C.; et al. Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling. Org. Lett.2011 , 13 (12), 3218–3221. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]

Sources

Commercial availability of 3-Bromo-2-methyl-2-propen-1-OL

An In-Depth Technical Guide to the Commercial Availability and Synthetic Utility of 3-Bromo-2-methyl-2-propen-1-ol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 89089-31-6), a specialized C4 building block with significant potential in synthetic organic chemistry and drug discovery. We delve into the current commercial landscape, highlighting its availability as a research-grade chemical and the necessary due diligence for procurement. Due to a lack of extensively published synthetic protocols, this guide puts forth a plausible, mechanistically grounded synthetic strategy. Furthermore, we explore the compound's synthetic utility, showcasing how its distinct functional groups—a primary allylic alcohol and a vinyl bromide—can be leveraged to construct complex molecular architectures. Finally, essential safety, handling, and storage protocols are detailed to ensure its responsible use in a laboratory setting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate this versatile intermediate into their synthetic programs.

A Versatile C4 Building Block: Core Properties

This compound is a bifunctional organic compound that presents a unique combination of reactive sites within a compact four-carbon framework. Its structure features a primary allylic alcohol, which is amenable to a wide range of transformations, and a vinyl bromide, a functional group perfectly suited for carbon-carbon bond formation via cross-coupling reactions. The additional methyl group on the double bond provides steric influence and can impact the electronic properties of the pi system. This trifecta of features makes it a valuable intermediate for introducing a substituted C4 unit in the synthesis of novel pharmaceutical agents and complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 89089-31-6 | [1][2] |

| Molecular Formula | C₄H₇BrO | [1] |

| Molecular Weight | 151.00 g/mol | [1] |

| IUPAC Name | (E)-3-bromo-2-methylprop-2-en-1-ol | [1] |

| Synonyms | this compound |[1][3] |

Commercial Availability and Procurement for Research

This compound is available commercially, though it is positioned as a specialized or "rare" chemical primarily for research and development purposes. This classification has important implications for procurement. Unlike bulk commodities, such chemicals may be produced in small batches, and suppliers may not conduct extensive analytical characterization on every lot.

One prominent supplier, Sigma-Aldrich, lists the compound as part of its "AldrichCPR" collection of rare and unique chemicals.[2] The company explicitly states that it does not collect analytical data for this product and sells it on an "as-is" basis. This underscores the critical need for the end-user to perform independent verification of the material's identity and purity upon receipt, using techniques such as NMR spectroscopy, mass spectrometry, and chromatography.

Table 2: Selected Commercial Suppliers of this compound

| Supplier | Product Name | CAS Number | Notes |

|---|---|---|---|

| Sigma-Aldrich | This compound AldrichCPR | 89089-31-6 | Sold "as-is" without analytical data; buyer assumes responsibility for confirming identity and purity. |

| Pharmaffiliates | (E)-3-Bromo-2-methyl-2-propen-1-ol | 84695-29-4 | Listed as a chemical intermediate.[3] |

Researchers should anticipate potential variability between lots and suppliers and incorporate rigorous quality control into their experimental workflow.

Navigating the Synthetic Landscape

Proposed Synthetic Strategy: Selective Aldehyde Reduction

A plausible route to this compound involves the selective reduction of the corresponding α,β-unsaturated aldehyde, 3-bromo-2-methyl-2-propenal. This aldehyde can be synthesized from the commercially available starting material 2-methyl-2-propen-1-ol (methallyl alcohol). The key is to employ a mild reducing agent that selectively reduces the aldehyde in the presence of the vinyl bromide, such as sodium borohydride (NaBH₄) at low temperatures.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

Objective: To synthesize this compound via selective reduction.

Step 1: Synthesis of 3-bromo-2-methyl-2-propenal (Intermediate E)

-

Oxidation: To a stirred solution of 2-methyl-2-propen-1-ol (1.0 eq.) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq.) portion-wise at room temperature.

-

Monitoring: Stir the reaction for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the mixture through a pad of silica gel, washing with additional DCM. Concentrate the filtrate under reduced pressure to yield crude 2-methyl-2-propenal (Intermediate C).

-

Bromination: Dissolve the crude aldehyde in carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reaction: Reflux the mixture under an inert atmosphere, monitoring for the formation of the product by GC-MS.

-

Isolation: After cooling, filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude 3-bromo-2-methyl-2-propenal (Intermediate E).

Step 2: Synthesis of this compound (Final Product I)

-

Reaction Setup: Dissolve the crude 3-bromo-2-methyl-2-propenal (1.0 eq.) in methanol and cool the solution to 0°C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.2 eq.) slowly in small portions, maintaining the temperature below 5°C. The causality for this choice is NaBH₄'s chemoselectivity for aldehydes over other reducible groups under these mild conditions.

-

Quenching: After 30 minutes, or once TLC indicates consumption of the aldehyde, cautiously quench the reaction by adding acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its capacity for differential functionalization. The allylic alcohol and the vinyl bromide can be addressed with high selectivity, making it a powerful linchpin for building molecular complexity. Such building blocks are essential in modern drug discovery for creating diverse chemical libraries.[7][8]

Caption: Key synthetic transformations enabled by the dual functionality of the title compound.

-

Via the Alcohol: The primary alcohol can be easily oxidized to an aldehyde, esterified to introduce different side chains, or converted to an ether. These modifications are fundamental for tuning a molecule's polarity, solubility, and metabolic stability.

-

Via the Vinyl Bromide: This group is a cornerstone of modern cross-coupling chemistry. It allows for the direct installation of aryl, heteroaryl, or other vinyl groups through palladium-catalyzed reactions like Suzuki, Heck, and Stille couplings. This is a powerful method for building the carbon skeleton of complex drug candidates.

Safety, Handling, and Storage

As a reactive brominated compound, this compound must be handled with appropriate caution. While a specific, comprehensive safety data sheet is not widely available, data from its GHS classification and structurally similar chemicals provide clear guidance.[1][9]

Hazards Identification:

-

GHS Classification: Aggregated data indicates the compound is "Toxic if swallowed" (Acute Toxicity, Oral - Category 3) and "Causes serious eye irritation" (Eye Irritation - Category 2).[1]

-

General Precautions: All chemicals of unknown toxicity should be treated as hazardous, and direct physical contact should be avoided.[9]

Table 3: Recommended Handling and Storage Procedures

| Procedure | Recommendation | Rationale & Source |

|---|---|---|

| Engineering Controls | Handle exclusively in a certified chemical fume hood. | To prevent inhalation of potentially toxic vapors.[9] |

| Eye Protection | Wear chemical safety goggles or a face shield. | Protects against splashes and severe eye irritation.[1][9] |

| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile). Inspect before use. | To prevent skin contact.[9] |

| Skin Protection | Wear a flame-resistant lab coat. | To protect against accidental spills.[9] |

| Storage | Store in a tightly sealed container in a cool, dry, dark location. Refrigeration (2-8°C) is recommended. | To prevent degradation and maintain chemical integrity.[10] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | To avoid vigorous and potentially hazardous reactions.[9][10] |

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes. Seek immediate medical attention.[9]

-

Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing.[9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[9]

Conclusion

This compound represents a valuable, albeit specialized, tool for the synthetic chemist. While its commercial availability is limited to research-scale quantities and requires careful validation by the user, its synthetic potential is significant. The ability to selectively manipulate its two distinct functional groups provides a reliable pathway for the construction of diverse and complex molecular scaffolds, making it a noteworthy building block for professionals in drug discovery and development. Adherence to strict safety and handling protocols is paramount to its responsible and effective use.

References

- An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol. Benchchem.

- This compound. PubChem, National Center for Biotechnology Information.

- 3-Bromo-2-methylpropan-1-ol. PubChem, National Center for Biotechnology Information.

- Handling and safety precautions for 3-Bromo-2-(bromomethyl)propan-1-ol. Benchchem.

- 3-Bromo-2,2-bis(bromomethyl)propanol synthesis. ChemicalBook.

- 3-Bromo-2-methylpropene Safety Data Sheet. Fisher Scientific.

- 3-BROMO-2-METHYLPROPAN-1-OL synthesis. ChemicalBook.

- This compound AldrichCPR. Sigma-Aldrich.

- (R)-(-)-3-Bromo-2-methyl-1-propanol 97. Sigma-Aldrich.

- 3-Bromopropanol Safety Data Sheet. Fisher Scientific.

- Ethyl 2-bromo-2-methylpropionate Safety Data Sheet. Sigma-Aldrich.

- 2-Bromo-2-nitropropane-1,3-diol Material Safety Data Sheet. Spectrum Chemical.

- 3-BROMO-2-PROPEN-1-OL AldrichCPR. Sigma-Aldrich.

- (E)-3-Bromo-2-methyl-2-propen-1-ol. Pharmaffiliates.

- 3-Bromo-2-methylpropene, 97%. Thermo Scientific Chemicals.

- 3-Bromo-2-methylpropene. Sigma-Aldrich.

- (R)-(−)-3-Bromo-2-methyl-1-propanol. Santa Cruz Biotechnology.

- Organic Syntheses Procedure. Organic Syntheses.

- 3-Bromo-2-methyl-1-propene. FAR Chemical.

- This compound AldrichCPR. Sigma-Aldrich.

- 2-Methyl-2-propenyl Bromide; 3-bromo-2-methylprop-1-ene. Chemrio.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

- 2,3-Dibromo-2-propen-1-ol. Sigma-Aldrich.

- The Role of Methyl Bromoacetate in Drug Discovery and Development: Application Notes and Protocols. Benchchem.

- Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. MDPI.

Sources

- 1. This compound | C4H7BrO | CID 6371571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-Bromo-2-methylpropan-1-ol | C4H9BrO | CID 535500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Bromo-2,2-bis(bromomethyl)propanol synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application